molecular formula C8H16N2 B2917547 7-Methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine CAS No. 2377035-40-8

7-Methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine

Cat. No.: B2917547
CAS No.: 2377035-40-8
M. Wt: 140.23
InChI Key: OMUUMULMGOWYFG-UHFFFAOYSA-N
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Description

7-Methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine , also known by its IUPAC name Naphthalene, 1,2,3,4,4a,5,6,8a-octahydro-7-methyl-4-methylene-1-(1-methylethyl)-, (1α,4aβ,8aα)- , is a chemical compound with the molecular formula C₁₅H₂₄ and a molecular weight of approximately 204.35 g/mol . It belongs to the class of sesquiterpenoids and is structurally related to eudesmane .


Synthesis Analysis

The synthesis of This compound involves the reaction of a related N-alkylpyrrole with hydrazine hydrate, resulting in good yield .


Molecular Structure Analysis

The compound’s structure consists of a bicyclic system, including a pyrrolo[1,2-a]pyrazine ring. The presence of a methyl group at position 7 and a methylene group at position 4 contributes to its unique configuration .

Scientific Research Applications

Synthesis and Functionalization

The synthesis and functionalization of pyrrolopyrazine derivatives, including 7-Methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine, have been a subject of interest due to their potential applications in medicinal chemistry and material science. Saleh et al. (1993) described the synthesis of bicyclic analogues of piperazine drugs through a 3-fold amino substitution, showcasing a method for creating diverse derivatives of pyrrolopyrazine compounds for further exploration in drug development and other applications (Saleh et al., 1993).

Mechanism of Formation

Milić and Piletić (1984) identified pyrazines, including pyrrolopyrazine derivatives, in the CH2Cl2 extract of a heated reaction mixture, highlighting their significance in the non-enzymic browning reaction and their role in flavor formation in food chemistry (Milić & Piletić, 1984).

Spectroscopic Characterization

Yunus et al. (2011) synthesized a series of 1,3,5-trisubstituted pyrazoles and performed spectroscopic characterization, including pyrrolopyrazine derivatives. This work contributes to the understanding of the structural aspects of pyrrolopyrazine compounds and their potential applications in various fields (Yunus et al., 2011).

Alternative Synthesis Routes

Likhosherstov et al. (1993) explored new routes to synthesize octahydropyrrolo[1,2-a]pyrazine, offering insights into more efficient and accessible methods for producing these compounds, which are fragments of several drugs (Likhosherstov et al., 1993).

Chemical Reactivity and Biological Activity

Navamal et al. (2002) synthesized compounds related to pyrrolopyrazine derivatives to investigate their reactivity with glutathione, aiming to understand their potential biological activities. This research provides a foundation for developing new drugs based on the chemical reactivity of pyrrolopyrazine derivatives (Navamal et al., 2002).

Properties

IUPAC Name

7-methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-7-4-8-5-9-2-3-10(8)6-7/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMUUMULMGOWYFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2CNCCN2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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